molecular formula C19H14ClNOS2 B2402030 N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide CAS No. 477887-22-2

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide

Cat. No.: B2402030
CAS No.: 477887-22-2
M. Wt: 371.9
InChI Key: AHJLKHRFKOEQEE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a complex organic compound that belongs to the class of thiochromene derivatives. These compounds are known for their diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties . The presence of a thieno[3,2-c]thiochromene core structure in this compound contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts such as tetramethylguanidine or diphenylprolinol TMS ether to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can modify the compound’s electronic properties, potentially enhancing its pharmacological effects.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents, allowing for the synthesis of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNOS2/c1-11-5-6-16-15(7-11)18-12(10-23-16)8-17(24-18)19(22)21-14-4-2-3-13(20)9-14/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLKHRFKOEQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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